molecular formula C19H23N3O4S2 B320806 N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide

Cat. No.: B320806
M. Wt: 421.5 g/mol
InChI Key: XSXQAMUGGFFGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide is a complex organic compound with a unique structure that includes a phenyl ring, a sulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Formation of the phenylcarbamothioyl intermediate: This step involves the reaction of 4-(diethylsulfamoyl)aniline with thiophosgene under controlled conditions to form the phenylcarbamothioyl intermediate.

    Coupling with phenoxyacetic acid: The phenylcarbamothioyl intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide: shares structural similarities with other sulfonamide and phenoxyacetamide derivatives.

    Sulfonamide derivatives: Known for their antimicrobial properties.

    Phenoxyacetamide derivatives: Studied for their potential therapeutic effects.

Uniqueness

    Unique combination of functional groups: The presence of both sulfamoyl and phenoxyacetamide moieties in a single molecule.

    Potential for diverse biological activities: Due to the unique structure, it may exhibit a range of biological activities not seen in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H23N3O4S2/c1-3-22(4-2)28(24,25)17-12-10-15(11-13-17)20-19(27)21-18(23)14-26-16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H2,20,21,23,27)

InChI Key

XSXQAMUGGFFGDC-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.